

# Physical and chemical properties of 4-(4-Bromothiazol-2-yl)morpholine

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## Compound of Interest

Compound Name: 4-(4-Bromothiazol-2-yl)morpholine

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An In-depth Technical Guide to **4-(4-Bromothiazol-2-yl)morpholine**: Synthesis, Properties, and Applications in Chemical Research

## Executive Summary

This technical guide provides a comprehensive overview of **4-(4-Bromothiazol-2-yl)morpholine**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure uniquely combines three key features: a 2-aminothiazole core, a morpholine moiety, and a synthetically versatile bromine atom. This document details the compound's physicochemical properties, provides a validated, high-yield synthesis protocol with mechanistic insights, outlines its key reactivity patterns, and discusses its potential applications as a scaffold intermediate. Safety and handling protocols are also included to ensure its proper use in a research setting. The information is tailored for scientists and technical professionals, emphasizing the practical utility and chemical logic behind the data presented.

## Introduction and Strategic Importance

**4-(4-Bromothiazol-2-yl)morpholine** (CAS 1017781-60-0) is a substituted thiazole derivative that serves as a valuable intermediate in synthetic organic chemistry. Its strategic importance is derived from the convergence of its structural components:

- **The Thiazole Ring:** A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole core is a well-established "privileged scaffold" in medicinal chemistry. The related 2-

aminothiazole framework is a cornerstone of numerous biologically active compounds, including the FDA-approved anticancer agent Dasatinib.[1]

- **The Morpholine Moiety:** This saturated heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[2] Its presence can lead to more favorable drug-like characteristics.
- **The C4-Bromine Atom:** This halogen serves as a highly versatile synthetic "handle." It provides a specific, reactive site for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions, making it an ideal building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

This guide will elucidate the properties and protocols that enable researchers to effectively utilize this compound in their synthetic programs.

## Physicochemical and Analytical Profile

A clear understanding of a compound's physical and analytical characteristics is fundamental to its successful application.

## Physical and Chemical Properties

The key identifying and physical properties of **4-(4-Bromothiazol-2-yl)morpholine** are summarized below.

Property	Value	Source(s)
CAS Number	1017781-60-0	[3]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub> OS	[3]
Molecular Weight	249.13 g/mol	[3]
Synonyms	4-(4-bromo-1,3-thiazol-2-yl)morpholine, 4-Bromo-2-morpholinothiazole	[3]
Physical Form	Solid	
Typical Purity	≥97-98%	
Storage	Store at 2-8°C under an inert atmosphere.	
Melting Point	Data not publicly available; must be determined experimentally.	
Solubility	Data not publicly available; likely soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO).	

## Predicted Spectroscopic Signature

While experimental spectra are best obtained on a specific batch, the expected NMR and MS data provide a reliable benchmark for structural confirmation.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals:
  - A singlet at approximately δ 6.8-7.2 ppm corresponding to the lone proton at the C5 position of the thiazole ring.
  - A triplet at approximately δ 3.7-3.9 ppm (integral of 4H) for the four morpholine protons adjacent to the oxygen atom (-O-CH<sub>2</sub>-).

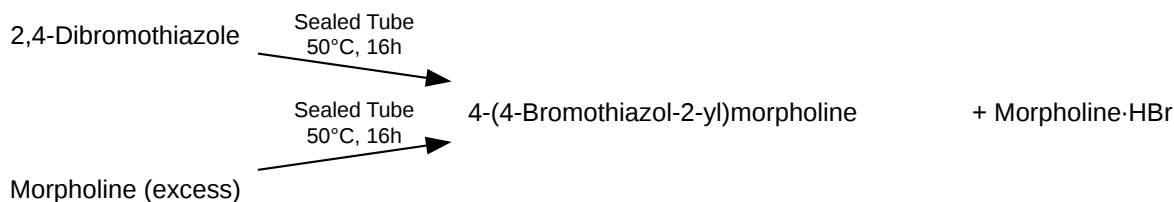
- A triplet at approximately  $\delta$  3.4-3.6 ppm (integral of 4H) for the four morpholine protons adjacent to the nitrogen atom (-N-CH<sub>2</sub>-).
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum is predicted to exhibit 5 unique signals:
  - C2 (Thiazole): Highly deshielded signal  $>\delta$  165 ppm due to its attachment to the thiazole nitrogen and the exocyclic morpholine nitrogen.
  - C4 (Thiazole): Signal in the  $\delta$  110-120 ppm range, attached to the bromine atom.
  - C5 (Thiazole): Signal in the  $\delta$  105-115 ppm range.
  - Morpholine (-O-CH<sub>2</sub>-): Signal around  $\delta$  66-68 ppm.
  - Morpholine (-N-CH<sub>2</sub>-): Signal around  $\delta$  48-50 ppm.
- Mass Spectrometry (MS):
  - The key diagnostic feature in the mass spectrum is the molecular ion region. Due to the natural isotopic abundance of bromine (<sup>79</sup>Br  $\approx$  50.7%, <sup>81</sup>Br  $\approx$  49.3%), the spectrum will display two peaks of nearly equal intensity for the molecular ion: M<sup>+</sup> at m/z 248 and M+2<sup>+</sup> at m/z 250. The observation of this characteristic 1:1 isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule.

## Synthesis and Purification Protocol

The synthesis of **4-(4-Bromothiazol-2-yl)morpholine** can be achieved in high yield via a nucleophilic aromatic substitution reaction.

## Reaction Scheme

The reaction proceeds by the displacement of the bromine atom at the more electrophilic C2 position of 2,4-dibromothiazole by morpholine.



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**Figure 1.** Synthetic route to **4-(4-Bromothiazol-2-yl)morpholine**.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures.<sup>[4]</sup>

Materials:

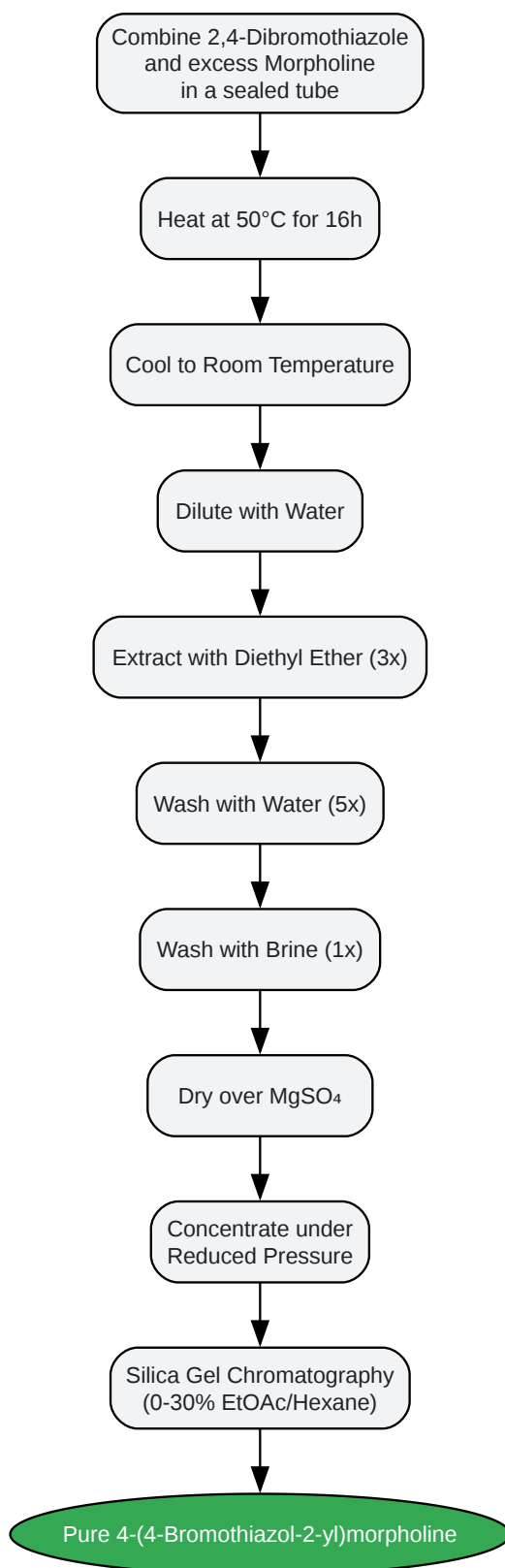
- 2,4-Dibromothiazole (1.0 eq)
- Morpholine (≥10 eq)
- Diethyl ether (for extraction)
- Deionized Water
- Brine (saturated NaCl solution)
- Magnesium Sulfate (anhydrous)
- Silica Gel (for chromatography)
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a thick-walled pressure tube equipped with a magnetic stir bar, add 2,4-dibromothiazole (e.g., 500 mg, 2.06 mmol).
- **Reagent Addition:** Add a significant excess of morpholine (e.g., 4.0 mL, ~22 mmol).

- Scientist's Insight: The large excess of morpholine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
- Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 50°C. Stir the reaction mixture for 16 hours.
  - Scientist's Insight: A sealed tube is crucial to prevent the evaporation of the relatively volatile morpholine and to contain any minor pressure buildup at 50°C, ensuring consistent reaction conditions.
- Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 20 mL of deionized water. c. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). d. Combine the organic layers.
- Workup - Washing: a. Wash the combined organic layer sequentially with water (5 x 30 mL) to remove the excess morpholine and the morpholine hydrobromide salt. b. Wash the organic layer with brine (1 x 30 mL).
  - Scientist's Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0% to 30% ethyl acetate in hexane.
  - Scientist's Insight: The gradient elution allows for the separation of non-polar impurities first, followed by the desired product, ensuring high purity. An 89% yield of the target compound has been reported using this method.[\[4\]](#)

## Synthesis & Purification Workflow Diagram



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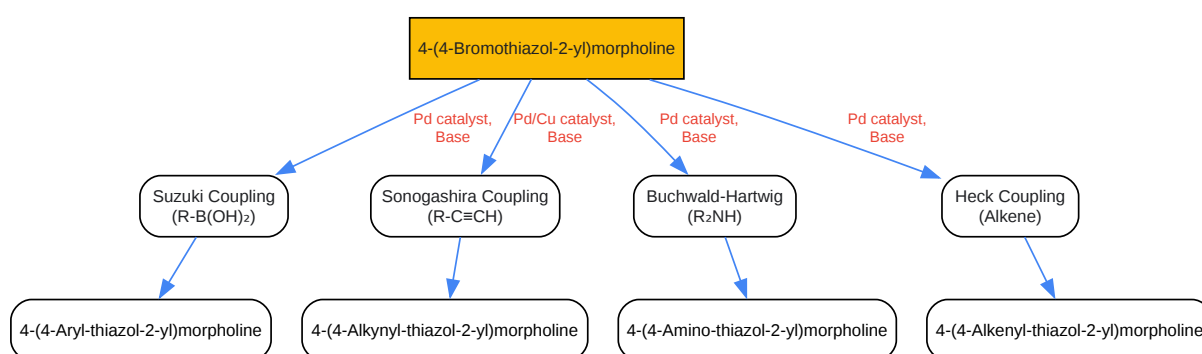
**Figure 2.** Step-by-step workflow for synthesis and purification.

## Chemical Reactivity and Synthetic Applications

The primary utility of **4-(4-Bromothiazol-2-yl)morpholine** is as a versatile intermediate. Its reactivity is dominated by the carbon-bromine bond at the C4 position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for constructing C-C, C-N, and C-O bonds.

### Key Potential Reactions:

- **Suzuki Coupling:** Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of aryl or heteroaryl substituents.
- **Heck Coupling:** Reaction with alkenes to form substituted olefins.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl groups, forming a C-C triple bond.
- **Buchwald-Hartwig Amination:** Reaction with amines to form a new C-N bond, allowing for the attachment of diverse amine-containing fragments.
- **Stille Coupling:** Reaction with organostannanes to form C-C bonds.



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**Figure 3.** Key cross-coupling reactions at the C4-Br position.



## Safety and Handling

Proper safety precautions are mandatory when handling this compound and its precursors.

- Classification: The compound is classified with GHS07 pictogram (exclamation mark) and the signal word "Warning".
- Hazard Statements:
  - H317: May cause an allergic skin reaction.
  - H319: Causes serious eye irritation.
- Precautionary Measures:
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Precursor Hazards: The reagent morpholine is flammable, corrosive, and toxic if inhaled or in contact with skin.<sup>[5]</sup> All steps of the synthesis must be performed with appropriate engineering controls and personal protective equipment.

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